molecular formula C14H15NO3 B269369 N-(3-propoxyphenyl)-2-furamide

N-(3-propoxyphenyl)-2-furamide

Cat. No.: B269369
M. Wt: 245.27 g/mol
InChI Key: SHFFXOZRGUNYLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Propoxyphenyl)-2-furamide is a synthetic organic compound featuring a furan-2-carboxamide backbone with a 3-propoxyphenyl substituent attached to the nitrogen atom. The structure comprises a furan ring (a five-membered aromatic heterocycle with one oxygen atom) linked via a carboxamide group to a phenyl ring substituted with a propoxy (-OCH2CH2CH3) group at the meta position. This compound is part of the broader 2-furamide family, which is characterized by diverse pharmacological and material science applications due to its tunable electronic and steric properties .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

N-(3-propoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C14H15NO3/c1-2-8-17-12-6-3-5-11(10-12)15-14(16)13-7-4-9-18-13/h3-7,9-10H,2,8H2,1H3,(H,15,16)

InChI Key

SHFFXOZRGUNYLI-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CO2

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of N-(3-propoxyphenyl)-2-furamide and their properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological/Physicochemical Properties Reference
This compound 3-Propoxyphenyl ~245.3 Inferred moderate lipophilicity; untested bioactivity N/A
N-(4-Benzoylphenyl)-5-methyl-2-furamide 4-Benzoylphenyl, 5-methyl-furan ~335.4 Anti-hyperlipidemic: Reduces TC, TG, LDL-C in vivo
NMDPEF Dipyridopyrrolizinyl-ethyl group ~403.4 QR2 inhibitor; prevents oxidative stress in PQ poisoning
5-Nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide 5-Nitro, 3-CF3-phenyl ~290.2 High polarity; potential catalytic/medicinal applications
N-[3-(Aminomethyl)phenyl]-2-furamide HCl 3-Aminomethylphenyl, hydrochloride salt 252.7 Enhanced water solubility; uncharacterized bioactivity
Key Comparative Analyses

A. Anti-Hyperlipidemic Activity

  • N-(Benzoylphenyl)-2-furamides: Derivatives like 4a (N-(4-benzoylphenyl)-5-methyl-2-furamide) significantly reduce plasma total cholesterol (TC), triglycerides (TG), and LDL-C in Triton WR-1339-induced hyperlipidemic models.
  • This compound : The propoxy group may offer similar lipophilicity but with a smaller steric profile, possibly improving metabolic stability compared to bulkier benzoyl derivatives. However, its efficacy remains untested .

B. Neuroprotective Potential

  • NMDPEF: Acts as a quinone oxidoreductase 2 (QR2) inhibitor, mitigating paraquat-induced oxidative stress and mortality in vivo. The complex heterocyclic substituent enables specific enzyme targeting but may limit bioavailability .
  • This compound : The simpler structure lacks the heterocyclic moiety of NMDPEF, suggesting weaker QR2 affinity. However, the propoxy group’s ether linkage could enhance blood-brain barrier penetration relative to polar analogs .

D. Physicochemical Properties

  • Nitro/Trifluoromethyl Derivatives: Electron-withdrawing groups (e.g., -NO2, -CF3) increase polarity and reactivity, making these compounds suitable for electrophilic reactions or high-affinity enzyme binding .
  • Propoxyphenyl Derivatives : The propoxy group balances moderate lipophilicity (logP ~2.5–3.0) with metabolic stability, as ethers are less prone to hydrolysis than esters. This positions this compound as a candidate for oral drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.